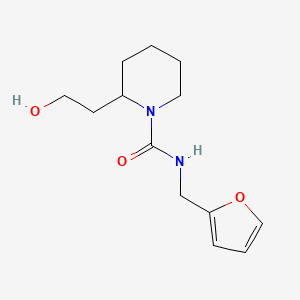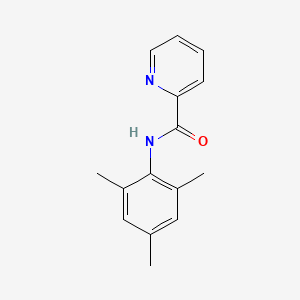
N-(furan-2-ylmethyl)-2-(2-hydroxyethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2-(2-hydroxyethyl)piperidine-1-carboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(2-hydroxyethyl)piperidine-1-carboxamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(2-hydroxyethyl)piperidine-1-carboxamide involves the inhibition of inflammatory pathways and the modulation of pain signaling. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the expression of pain-related receptors in the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, this compound has been shown to have a neuroprotective effect, potentially making it a candidate for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(furan-2-ylmethyl)-2-(2-hydroxyethyl)piperidine-1-carboxamide in lab experiments is its potential therapeutic applications. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a safer alternative to other anti-inflammatory and analgesic drugs. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Future Directions
There are many potential future directions for the research on N-(furan-2-ylmethyl)-2-(2-hydroxyethyl)piperidine-1-carboxamide. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of N-(furan-2-ylmethyl)-2-(2-hydroxyethyl)piperidine-1-carboxamide involves the reaction of furan-2-carboxaldehyde with 2-(2-hydroxyethyl)piperidine-1-carboxamide in the presence of a catalyst. The resulting compound has been characterized and studied for its potential therapeutic applications.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-hydroxyethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c16-8-6-11-4-1-2-7-15(11)13(17)14-10-12-5-3-9-18-12/h3,5,9,11,16H,1-2,4,6-8,10H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMHYKFOENTYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol](/img/structure/B6639772.png)
![3-[[(2-Ethyl-1,3-thiazol-4-yl)methyl-(4-hydroxycyclohexyl)amino]methyl]phenol](/img/structure/B6639780.png)
![1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6639799.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(1-methylpiperidin-4-yl)ethyl]urea](/img/structure/B6639806.png)
![1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B6639810.png)
![[1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6639816.png)



![1,1,3,3-tetramethyl-2-[2-(4-methyl-1H-indol-3-yl)ethyl]guanidine;hydroiodide](/img/structure/B6639851.png)
![[4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone](/img/structure/B6639859.png)
![N-[1-(2-hydroxy-2-methylpropyl)piperidin-3-yl]-2-methylpropanamide](/img/structure/B6639866.png)
![1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide](/img/structure/B6639868.png)
![(4-Fluorophenyl)-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6639875.png)